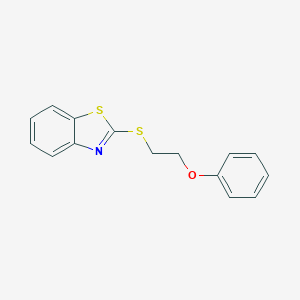

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

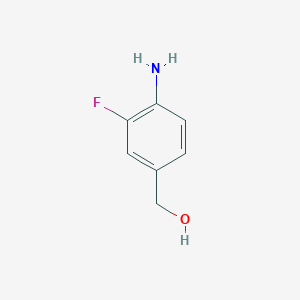

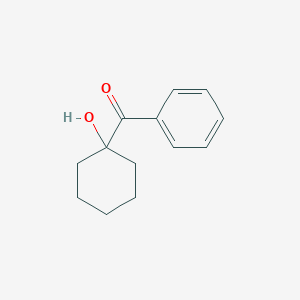

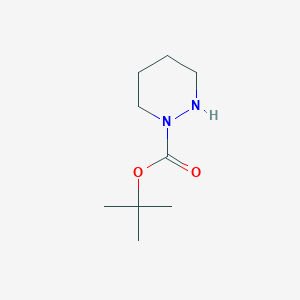

“2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole” is a chemical compound . It contains a total of 37 bonds, including 22 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 sulfide . It consists of 15 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .

Synthesis Analysis

The synthesis of 2-phenoxyethanol, a related compound, has been investigated using Na-mordenite catalysts as an alternative to the industrial process using ethylene oxide and homogeneous basic conditions . The reaction between phenol and ethylene carbonate was carried out under specific conditions .Molecular Structure Analysis

The molecular structure of “2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole” has been analyzed in several studies . It has been found to bind to the Binding Function 3 (BF3) site of the human androgen receptor .Mécanisme D'action

Target of Action

The primary target of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole is the Androgen Receptor (AR) . The AR is a crucial drug target for the treatment of prostate cancer . This compound has been identified as an inhibitor that targets the Binding Function 3 (BF3) site of the AR .

Mode of Action

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole interacts with the BF3 site of the AR, effectively inhibiting the AR’s transcriptional activity . This interaction results in changes to the AR’s function, potentially combating the development of drug resistance seen with other AR-targeting drugs .

Biochemical Pathways

This can have significant implications for the progression of diseases like prostate cancer, where AR signaling plays a critical role .

Pharmacokinetics

Related compounds such as 2-phenoxyethanol have been shown to be rapidly absorbed and extensively metabolized to form phenoxyacetic acid . After multiple dosing, the exposures of 2-phenoxyethanol and phenoxyacetic acid were decreased, presumably due to the induction of metabolizing enzymes .

Result of Action

The inhibition of the AR’s transcriptional activity by 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole can lead to a decrease in the progression of AR-dependent diseases like prostate cancer . By targeting a novel site on the AR, this compound offers a potential alternative or supplementary therapy capable of combating even antiandrogen-resistant forms of prostate cancer .

Action Environment

The action, efficacy, and stability of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

Propriétés

IUPAC Name |

2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS2/c1-2-6-12(7-3-1)17-10-11-18-15-16-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAVUPCHUVAASX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365141 |

Source

|

| Record name | 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole | |

CAS RN |

5844-71-3 |

Source

|

| Record name | 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)